molecular formula C8H11N B1216643 4-Ethylaniline CAS No. 589-16-2

4-Ethylaniline

Cat. No.: B1216643
CAS No.: 589-16-2
M. Wt: 121.18 g/mol
InChI Key: HRXZRAXKKNUKRF-UHFFFAOYSA-N
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Description

4-Ethylaniline, also known as 4-Ethylbenzenamine, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline where an ethyl group is substituted at the para position of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is used as an intermediate in the synthesis of various chemicals, dyes, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylaniline can be synthesized through several methods:

    Reduction of Nitro Compounds: One common method involves the reduction of 4-nitroethylbenzene using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, yielding this compound.

    Amination of Halogenated Compounds: Another method involves the nucleophilic substitution of 4-chloroethylbenzene with ammonia or an amine under elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitroethylbenzene. This process is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically involve the use of a palladium or platinum catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

4-Ethylaniline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form 4-ethylbenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 4-ethylcyclohexylamine using hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the ortho and para positions relative to the amino group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Ethylaniline can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The para-substitution of the ethyl group provides distinct electronic and steric effects, making it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

4-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXZRAXKKNUKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0022066
Record name 4-Ethylaniline
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Molecular Weight

121.18 g/mol
Source PubChem
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CAS No.

589-16-2
Record name 4-Ethylaniline
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Record name 4-Ethylaniline
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Record name 4-ETHYLANILINE
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Record name Benzenamine, 4-ethyl-
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Record name 4-Ethylaniline
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Record name 4-ethylaniline
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Record name 4-ETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 4-Ethylaniline?

A1: this compound has the molecular formula C8H11N and a molecular weight of 121.18 g/mol. Spectroscopically, it exhibits characteristic peaks in IR, NMR, and mass spectrometry. For example, the N-H stretching vibrations are observed around 3300-3500 cm-1 in the IR spectrum.

Q2: What is known about the crystal structure of this compound-containing compounds?

A2: Research has explored the crystal structures of various compounds incorporating this compound. One example is Dichloridobis(this compound-κN)zinc, where the zinc cation coordinates with two chloride anions and two nitrogen atoms from two this compound ligands. This forms a distorted tetrahedral structure. The crystal also exhibits N—H⋯Cl hydrogen bonds, linking molecules into sheets. Another example is N,N-Bis(diphenylthiophosphinoyl)-4-ethylaniline, which crystallizes with two slightly different molecules in the asymmetric unit.

Q3: What are some applications of this compound in chemical synthesis?

A3: this compound serves as a building block for various compounds. For instance, it's used in the multi-step synthesis of 2(2‐hydroxy‐5‐methylphenyl)‐5‐vinyl‐2H‐benzotriazole, a monomer for producing functional polymers. It's also utilized in synthesizing perylene imine ligands for metal complexes, which have applications in materials science and catalysis. ,

Q4: How does this compound behave as a reactant in organic reactions?

A4: Studies show this compound participates in various reactions, including:

  • Nitration: this compound undergoes nitration reactions, but its reactivity is influenced by reaction conditions. For instance, in the presence of nitrous acid, ipso-attack becomes dominant, leading to the formation of ipso-Wheland intermediates with the nitro group at the 4-position.
  • N-acetylation: Enzymes like Arylamine N-acetyltransferases (NATs) can catalyze the N-acetylation of this compound. This process is influenced by the specific NAT enzyme involved (NAT1 vs. NAT2) and plays a role in xenobiotic metabolism.
  • Schiff base formation: this compound readily forms Schiff bases with aldehydes like glycolaldehyde. This reversible reaction makes it a promising extractant for recovering glycolaldehyde from biomass.

Q5: Can this compound act as a ligand in metal complexes?

A5: Yes, this compound can act as a ligand in metal complexes. Studies have investigated its coordination with zinc to form Dichloridobis(this compound-κN)zinc. Researchers have also synthesized platinum(II) and platinum(IV) complexes incorporating a cyclometalated this compound derivative, demonstrating its ability to form metal-carbon bonds.

Q6: What is the role of this compound in Liquid Crystal studies?

A6: this compound is a common component in liquid crystal research. For example, 4-n-octyloxybenzylidene-4′-ethylaniline (commonly referred to as 8O.2) is a well-studied liquid crystal compound. It exhibits various phases, including a smectic-B phase at lower temperatures. Research has used Mössbauer spectroscopy to investigate the behavior of guest molecules, like 1,1'-diacetylferrocene, within the 8O.2 liquid crystal matrix. Similarly, 4-Butyloxybenzal-4′-Ethylaniline displays a unique smectic H phase, characterized by a three-dimensional monoclinic lattice structure.

Q7: Is this compound found in the environment, and what are the implications?

A7: this compound is a significant component of tobacco smoke, particularly in the sidestream smoke. This exposes both active and passive smokers to this potentially harmful compound. Research has quantified the levels of this compound and other aromatic amines in various cigarette brands to assess human exposure. , It is also found in atmospheric organic nitrogen deposition, particularly near industrial and agricultural areas, raising concerns for water contamination and public health risks.

Q8: How is this compound typically analyzed and quantified?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for analyzing and quantifying this compound.

  • Tobacco Smoke Analysis: For analyzing this compound in cigarette smoke, researchers use a smoking machine to trap the amines in an acidic solution. After extraction and concentration, the samples are derivatized and analyzed by GC-MS. ,
  • Diesel Fuel Analysis: Comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry (GCxGC-qMS) is used to identify and quantify this compound in diesel fuel, eliminating the need for laborious separation steps.

Q9: What are the implications of this compound's presence in hair dyes?

A9: Studies indicate that hairdressers and individuals using hair dyes, particularly light-colored permanent dyes, are exposed to this compound and its isomer, o-toluidine. The exposure levels correlate with the frequency of hair dye use, raising concerns about potential health risks.

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